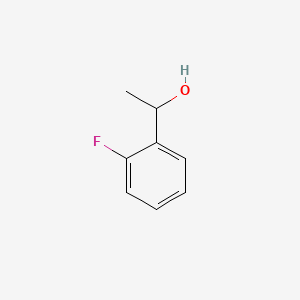

1-(2-Fluorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFYVXSOEBCFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963232 | |

| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-26-1 | |

| Record name | 2-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(2-fluorophenyl)ethanol, a key chiral building block in the development of various pharmaceutical compounds. The guide details several methodologies, including classical chemical synthesis and modern asymmetric approaches, to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Racemic Synthesis: These methods produce a mixture of both (R) and (S) enantiomers. A common and straightforward method is the Grignard reaction, which involves the addition of a methyl group to the carbonyl carbon of 2-fluorobenzaldehyde.

-

Asymmetric Synthesis: For applications where a specific enantiomer is required, asymmetric synthesis methods are employed. These techniques utilize chiral catalysts or biocatalysts to selectively produce either the (R)- or (S)-1-(2-fluorophenyl)ethanol. Key asymmetric methods include:

-

Biocatalytic Reduction: This "green chemistry" approach uses whole plant cells, such as Daucus carota (carrot), which contain enzymes capable of highly selective ketone reduction.[1][2]

-

Catalytic Asymmetric Reduction: This involves the use of chiral metal complexes or organocatalysts. Prominent examples are the Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst[3][4][5][6] and Asymmetric Transfer Hydrogenation (ATH) with ruthenium-based catalysts.[7][8]

-

The choice of method depends on the desired stereochemistry, scale of the reaction, and available resources.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthetic methods described in this guide. This allows for a direct comparison of reaction conditions, yields, and enantioselectivity.

| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Enantiomeric Excess (ee %) |

| Grignard Reaction | 2-Fluorobenzaldehyde | Methylmagnesium bromide, Anhydrous Diethyl Ether | Diethyl Ether | 0 to RT | 1-2 h | High (Typical) | 0 (Racemic) |

| Biocatalytic Reduction | 2'-Fluoroacetophenone | Daucus carota (carrot root) | Water | Room Temp. | 48 h | ~60-90 | >95 (S) |

| CBS Asymmetric Reduction | 2'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide | THF | -20 to RT | 1-2 h | High (Typical) | >95 (R) |

| Asymmetric Transfer Hydrogenation | 2'-Fluoroacetophenone | RuCl(p-cymene)[(R,R)-TsDPEN], Formic acid/Triethylamine | Formic acid/Triethylamine (5:2) | 28 | 1-24 h | High (Typical) | >97 (R) |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the methods outlined above.

Grignard Reaction (Racemic Synthesis)

This protocol describes the synthesis of racemic this compound from 2-fluorobenzaldehyde.

Materials:

-

Magnesium turnings

-

Iodine crystal (catalytic)

-

Anhydrous diethyl ether

-

Methyl iodide

-

2-Fluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Add sufficient anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the methyl iodide solution is added to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux. The remaining methyl iodide solution is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-fluorobenzaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up and Purification: The reaction mixture is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride. If a precipitate forms, 1 M HCl can be added to dissolve it. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Biocatalytic Reduction with Daucus carota ((S)-Enantiomer Synthesis)

This protocol details the enantioselective reduction of 2'-fluoroacetophenone to (S)-1-(2-fluorophenyl)ethanol using carrot root.[1][2]

Materials:

-

Fresh Daucus carota (carrot)

-

2'-Fluoroacetophenone

-

Deionized water

-

Tween® 20 (optional, but can enhance conversion)[1]

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask, add 10 g of freshly grated carrot root, 100 mL of water, and approximately 0.5 mmol of 2'-fluoroacetophenone.[1] For enhanced conversion, 1.5% (v/v) of Tween® 20 can be added.[2]

-

Bioreduction: The flask is placed in an orbital shaker and agitated at approximately 180 rpm at room temperature for 48 hours. The progress of the reaction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the carrot pulp. The filtrate is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting (S)-1-(2-fluorophenyl)ethanol can be purified by column chromatography if necessary.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction ((R)-Enantiomer Synthesis)

This protocol outlines the synthesis of (R)-1-(2-fluorophenyl)ethanol using the CBS catalyst.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)[5][6]

-

Borane-dimethyl sulfide complex (BMS)

-

2'-Fluoroacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked flask under an inert atmosphere, add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous THF. Cool the solution to -20 °C.

-

Reduction: Slowly add borane-dimethyl sulfide complex (0.6-1.0 equivalents) to the catalyst solution. A solution of 2'-fluoroacetophenone (1 equivalent) in anhydrous THF is then added dropwise over a period of 30 minutes. The reaction mixture is stirred at -20 °C for 1-2 hours.

-

Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of methanol at -20 °C. The mixture is then allowed to warm to room temperature, and 1 M HCl is added. The aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product, (R)-1-(2-fluorophenyl)ethanol, can be purified by flash chromatography.

Asymmetric Transfer Hydrogenation (ATH) ((R)-Enantiomer Synthesis)

This protocol describes the asymmetric transfer hydrogenation of 2'-fluoroacetophenone using a well-established ruthenium catalyst.[7]

Materials:

-

RuCl(p-cymene)[(R,R)-TsDPEN] catalyst

-

2'-Fluoroacetophenone

-

Azeotropic mixture of formic acid and triethylamine (5:2)

Procedure:

-

Reaction Setup: In a reaction vessel, the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst is dissolved in the 5:2 formic acid/triethylamine mixture. The substrate, 2'-fluoroacetophenone, is then added. The typical substrate-to-catalyst ratio (S/C) is in the range of 100 to 1000.

-

Hydrogenation: The reaction mixture is stirred at 28 °C. The reaction progress is monitored by TLC or GC. Reaction times can vary from 1 to 24 hours depending on the catalyst loading.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting (R)-1-(2-fluorophenyl)ethanol is then purified by column chromatography.

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, applicable to all the described methods with minor variations in the "Reaction" step.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway for Asymmetric Reduction

The following diagram illustrates the logical relationship in a catalyst-controlled asymmetric reduction, such as the CBS or ATH methods.

Caption: Catalyst-controlled stereoselection in asymmetric reduction.

References

- 1. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ftb.com.hr [ftb.com.hr]

- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Fluorophenyl)ethanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonists. This technical guide provides a comprehensive overview of its chemical properties, structural features, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates its role in the development of LPA1 antagonists and visualizes the associated synthetic and signaling pathways.

Chemical Structure and Properties

This compound, also known as 2-fluoro-α-methylbenzyl alcohol, is an aromatic alcohol characterized by a fluorine atom at the ortho position of the phenyl ring. This substitution significantly influences its chemical reactivity and physical properties. The presence of a chiral center at the carbinol carbon gives rise to two enantiomers, (R)- and (S)-1-(2-fluorophenyl)ethanol, with the (R)-enantiomer being of particular interest in pharmaceutical synthesis.

Structural Information

The structure of this compound consists of a phenyl ring substituted with a fluorine atom at the C2 position, and an ethanol group attached to the C1 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2-Fluorophenyl)ethan-1-ol | |

| CAS Number | 445-26-1 | [1] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 205-206 °C (lit.) | |

| 110 °C at 135 mmHg | [1] | |

| Density | 1.123 g/cm³ | |

| Refractive Index (n20/D) | 1.5060 (lit.) | |

| Flash Point | 80 °C | |

| Solubility | Immiscible in water | |

| pKa | 13.95 ± 0.20 (Predicted) | |

| SMILES | CC(C1=CC=CC=C1F)O | |

| InChI | InChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | [1] |

| InChIKey | SXFYVXSOEBCFLV-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals: a doublet for the methyl protons, a singlet for the hydroxyl proton, a quartet for the methine proton, and a multiplet for the aromatic protons.

-

δ 1.49 ppm (d, J = 6.4 Hz, 3H, -CH₃) : The methyl protons are split into a doublet by the adjacent methine proton.[2]

-

δ 2.05 ppm (s, 1H, -OH) : The hydroxyl proton typically appears as a broad singlet; its chemical shift can vary with concentration and temperature.[2]

-

δ 5.32 ppm (q, J = 6.4 Hz, 1H, -CH(OH)) : The methine proton is split into a quartet by the adjacent methyl protons.[2]

-

δ 7.00-7.60 ppm (m, 4H, Ar-H) : The aromatic protons show a complex multiplet pattern due to the fluorine substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

δ 23.5 ppm (-CH₃) [2]

-

δ 66.9 ppm (-CH(OH)) [2]

-

δ 115.2 ppm (d, J = 21.9 Hz, Ar-C)

-

δ 124.2 ppm (d, J = 3.5 Hz, Ar-C)

-

δ 126.4 ppm (Ar-C) [2]

-

δ 128.4 ppm (d, J = 8.3 Hz, Ar-C) [2]

-

δ 129.4 ppm (Ar-C) [2]

-

δ 160.1 ppm (d, J = 245.5 Hz, Ar-C-F)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

-

ν ~3357 cm⁻¹ (broad, O-H stretch) : This broad absorption is characteristic of the hydroxyl group involved in hydrogen bonding.[2]

-

ν ~3069 cm⁻¹ (C-H aromatic stretch) [2]

-

ν ~2970 cm⁻¹ (C-H aliphatic stretch)

-

ν ~1580-1450 cm⁻¹ (C=C aromatic ring stretch)

-

ν ~1230 cm⁻¹ (C-F stretch)

-

ν ~1048 cm⁻¹ (C-O stretch) [2]

-

ν ~754 cm⁻¹ (C-H aromatic out-of-plane bend) [2]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of the corresponding ketone, 2'-fluoroacetophenone. Asymmetric reduction methods are employed to obtain the desired enantiomer, particularly the (R)-enantiomer, for pharmaceutical applications.

Asymmetric Reduction of 2'-Fluoroacetophenone

This protocol describes a general procedure for the asymmetric reduction of 2'-fluoroacetophenone using a chiral catalyst and a borane reducing agent.

Materials:

-

2'-Fluoroacetophenone

-

(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the flask to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise. Stir the mixture at 0 °C for 15 minutes.

-

In a separate flask, dissolve 2'-fluoroacetophenone (1.0 eq) in anhydrous THF.

-

Add the solution of 2'-fluoroacetophenone dropwise to the catalyst-borane mixture at 0 °C over a period of 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

-

Add 1 M hydrochloric acid and stir the mixture for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.[3]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Compressed air or nitrogen source (for flash chromatography)

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Applications in Drug Development

The (R)-enantiomer of this compound is a key chiral intermediate in the synthesis of lysophosphatidic acid receptor 1 (LPA1) antagonists. LPA1 is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes, including fibrosis.

Synthesis of LPA1 Antagonists

(R)-1-(2-Fluorophenyl)ethanol is incorporated into the structure of LPA1 antagonists to provide a specific stereochemical configuration that is crucial for high-affinity binding to the receptor. A general synthetic workflow is depicted below.

Figure 1: General Synthesis Workflow for an LPA1 Antagonist.

LPA1 Signaling Pathway and Antagonism

Lysophosphatidic acid (LPA) binding to the LPA1 receptor activates downstream signaling pathways, primarily through Gαi, Gαq, and Gα12/13 proteins. These pathways lead to cellular responses such as cell proliferation, migration, and differentiation, which are implicated in the progression of fibrotic diseases. LPA1 antagonists competitively bind to the receptor, blocking the binding of LPA and thereby inhibiting these downstream signaling events.

Figure 2: LPA1 Receptor Signaling and Antagonism.

Safety and Handling

This compound is classified as a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with significant applications in medicinal chemistry, particularly in the development of LPA1 receptor antagonists for the treatment of fibrotic diseases. This guide has provided a detailed overview of its chemical and structural properties, spectroscopic data, and practical experimental protocols. The visualization of its synthetic utility and its role in modulating a key signaling pathway underscores its importance in modern drug discovery and development.

References

Spectroscopic Data of 1-(2-Fluorophenyl)ethanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(2-Fluorophenyl)ethanol, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

Compound Name: this compound CAS Number: 445-26-1 Molecular Formula: C₈H₉FO Molecular Weight: 140.15 g/mol Structure:

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. This data is compiled based on established principles of spectroscopy and analysis of structurally similar compounds, as direct experimental spectra for this specific compound are not widely available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR data for this compound in a common deuterated solvent like chloroform-d (CDCl₃) are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Multiplet | 1H | Ar-H |

| ~7.25 | Multiplet | 2H | Ar-H |

| ~7.05 | Multiplet | 1H | Ar-H |

| ~5.20 | Quartet | 1H | CH-OH |

| ~2.50 | Singlet (broad) | 1H | OH |

| ~1.50 | Doublet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~132 (d, J ≈ 15 Hz) | Ar-C |

| ~129 (d, J ≈ 8 Hz) | Ar-CH |

| ~128 (d, J ≈ 4 Hz) | Ar-CH |

| ~124 (d, J ≈ 3 Hz) | Ar-CH |

| ~115 (d, J ≈ 22 Hz) | Ar-CH |

| ~66.5 | CH-OH |

| ~24.5 | CH₃ |

Note: The chemical shifts for the aromatic carbons are subject to coupling with the fluorine atom, denoted by (d) for doublet and the approximate coupling constant J in Hertz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1615-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1210 | Strong | C-F stretch |

| 1200-1000 | Strong | C-O stretch (secondary alcohol) |

| 760-740 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of this compound are listed in Table 4.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | High | [M - CH₃]⁺ |

| 122 | Moderate | [M - H₂O]⁺ |

| 109 | High | [C₇H₆F]⁺ |

| 96 | Moderate | [C₆H₅F]⁺ |

| 43 | Moderate | [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks and determine multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) for adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid/Thin Film):

-

Place a small drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin, uniform film.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

MS Conditions: Set the electron energy to 70 eV. Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

(R)-1-(2-Fluorophenyl)ethanol: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of the chiral building block, (R)-1-(2-Fluorophenyl)ethanol.

This technical guide provides comprehensive information on (R)-1-(2-Fluorophenyl)ethanol, a key chiral intermediate in the synthesis of pharmacologically active molecules. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary application as a precursor for lysophosphatidic acid receptor 1 (LPA1) antagonists.

Core Properties and Identification

(R)-1-(2-Fluorophenyl)ethanol is a chiral alcohol that serves as a valuable building block in asymmetric synthesis. Its precise three-dimensional structure is critical for the biological activity of the final target molecules.

| Identifier | Value |

| CAS Number | 162427-79-4[1][2][3] |

| Molecular Formula | C₈H₉FO[1][2] |

| Molecular Weight | 140.15 g/mol [1][2] |

| Synonyms | (R)-(+)-1-(2-Fluorophenyl)ethanol, (alphaR)-2-Fluoro-alpha-methylbenzenemethanol[3] |

Physical and Chemical Properties

The physical and chemical data for (R)-1-(2-Fluorophenyl)ethanol are summarized below. Note that some reported values vary between suppliers.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 193.1 °C @ 760 mmHg[2] |

| Density | 1.123 g/cm³[3] |

| Refractive Index | ~1.511[2] |

| Flash Point | 88 °C[3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. |

| Storage | Store sealed in a dry environment at room temperature[1][3]. |

Application in Drug Development: LPA1 Receptor Antagonists

(R)-1-(2-Fluorophenyl)ethanol is a crucial intermediate in the synthesis of orally active antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1).[3] LPA1 is a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[2][4] Antagonizing this receptor is a promising therapeutic strategy for these conditions.

The chirality of the 1-(2-fluorophenyl)ethanol moiety is essential for the high affinity and selectivity of the resulting antagonists for the LPA1 receptor.

LPA1 Receptor Signaling Pathway

Activation of the LPA1 receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a complex signaling cascade. The receptor couples to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13, leading to the activation of several downstream effector pathways.[2][4] These pathways ultimately regulate cellular responses such as proliferation, migration, and survival.[5]

Experimental Protocols

Detailed methodologies for the synthesis of (R)-1-(2-Fluorophenyl)ethanol are crucial for its application in research and development.

Synthesis via Asymmetric Transfer Hydrogenation

A common and efficient method for preparing (R)-1-(2-Fluorophenyl)ethanol is the asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 2'-fluoroacetophenone. This method utilizes a chiral catalyst to selectively produce the (R)-enantiomer.

References

- 1. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(2-Fluorophenyl)ethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical constants, experimental protocols for their determination, and a relevant synthetic workflow for (S)-1-(2-Fluorophenyl)ethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical compounds.

Core Physical Constants

The physical properties of (S)-1-(2-Fluorophenyl)ethanol are crucial for its application in chemical synthesis and drug development. A summary of these constants is presented in the table below.

| Physical Constant | Value | Notes |

| Molecular Formula | C₈H₉FO | |

| Molecular Weight | 140.15 g/mol | |

| Appearance | Colorless liquid/oil | [1] |

| Boiling Point | 205-206 °C | At atmospheric pressure (for racemate)[2] |

| 110 °C | At 135 mmHg (for racemate)[3] | |

| Density | 1.123 g/cm³ | At 20 °C[2] |

| Refractive Index (n_D^20) | 1.5060 | At 20 °C and a wavelength of 589.3 nm[2] |

| Specific Rotation ([α]_D^25) | -35.3° | c = 1.00 in CHCl₃[1] |

Experimental Protocols

Accurate determination of physical constants is fundamental for chemical characterization. The following sections detail the methodologies for measuring the key physical properties of liquid samples like (S)-1-(2-Fluorophenyl)ethanol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Thiele tube or other heating apparatus (oil bath, heating mantle)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Stirring bar (if using a beaker in an oil bath)

-

Sample of (S)-1-(2-Fluorophenyl)ethanol

Procedure:

-

A small amount of the liquid sample is placed in the test tube.[4]

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer and placed in the heating apparatus.

-

The sample is heated gently and stirred to ensure even heat distribution.[4]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Water bath for temperature control

-

Sample of (S)-1-(2-Fluorophenyl)ethanol

Procedure (using a graduated cylinder):

-

The mass of a clean, dry measuring cylinder is accurately determined using an analytical balance.[6][7]

-

A known volume of the liquid is added to the measuring cylinder. The volume should be read from the bottom of the meniscus.[7][8]

-

The measuring cylinder containing the liquid is reweighed.[6][7]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[6]

-

The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of (S)-1-(2-Fluorophenyl)ethanol

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the liquid sample are placed on the prism.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, by circulating water from the water bath.

-

Light is passed through the sample, and the telescope is adjusted until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale.

Determination of Specific Rotation

Specific rotation is a property of a chiral chemical compound and is a measure of its optical activity.[9]

Apparatus:

-

Polarimeter

-

Polarimeter tube (of a specific length, e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sodium D line light source (589.3 nm)

-

Sample of (S)-1-(2-Fluorophenyl)ethanol

-

Appropriate solvent (e.g., chloroform)

Procedure:

-

A solution of the chiral compound is prepared by accurately weighing a known mass of the substance and dissolving it in a specific volume of a suitable solvent in a volumetric flask.

-

The polarimeter is turned on and allowed to warm up. The zero point is calibrated using a blank (the pure solvent).

-

The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter.

-

The observed optical rotation (α) is measured.

-

The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.[10]

-

Synthetic Workflow: Asymmetric Transfer Hydrogenation

A common and efficient method for the synthesis of enantiomerically pure (S)-1-(2-Fluorophenyl)ethanol is the asymmetric transfer hydrogenation of the corresponding prochiral ketone, 2-fluoroacetophenone. This process typically involves a chiral catalyst.

Caption: Asymmetric transfer hydrogenation workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. digicollections.net [digicollections.net]

- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. acs.org [acs.org]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Commercial Availability and Synthesis of 1-(2-Fluorophenyl)ethanol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the enantiomers of 1-(2-Fluorophenyl)ethanol, key chiral building blocks in pharmaceutical synthesis. It includes a compilation of supplier specifications, physical properties, and detailed experimental protocols for their synthesis and resolution. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a centralized repository of critical technical information.

Commercial Availability

The enantiomers of this compound, (R)-1-(2-Fluorophenyl)ethanol and (S)-1-(2-Fluorophenyl)ethanol, are commercially available from various suppliers. These compounds are sought after for their role as chiral intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity and enantiomeric excess of these compounds are critical parameters for their application in asymmetric synthesis. Below is a summary of commercially available data from selected suppliers.

(R)-1-(2-Fluorophenyl)ethanol

(CAS Number: 162427-79-4)

| Supplier | Purity/Specification | Enantiomeric Excess (ee) | Notes |

| BLDpharm | Not specified | Not specified | Research use only.[1] |

| Echemi (Zhejiang Zetian Fine Chemical Co., Ltd.) | 98% (Pharmaceutical Grade) | Not specified | |

| Echemi (Compound Net Biotechnology Inc.) | 95% | Not specified | |

| ChemicalBook (A.J Chemicals) | 96% | Not specified | |

| ChemicalBook (ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD) | 99% min | Not specified | Available in bulk quantities.[2] |

| ChemicalBook (Henan Allgreen Chemical Co.,LTD) | 99% | Not specified | Available in various package sizes.[2] |

| ChemicalBook (career henan chemical co) | 98% MIN | Not specified | |

| Leyan | 99.14% (HPLC) | Not specified | Certificate of Analysis available. |

(S)-1-(2-Fluorophenyl)ethanol

(CAS Number: 171032-87-4)

| Supplier | Purity/Specification | Enantiomeric Excess (ee) | Notes |

| Takasago International Corp | Not specified | Not specified | Part of their chiral building blocks product line.[3] |

| Guidechem | Not specified | Not specified | Listed as a colorless liquid.[4] |

Physical and Chemical Properties

The physical and chemical properties of this compound and its enantiomers are crucial for their handling, storage, and application in chemical reactions.

| Property | Racemic this compound | (R)-1-(2-Fluorophenyl)ethanol | (S)-1-(2-Fluorophenyl)ethanol |

| CAS Number | 445-26-1 | 162427-79-4 | 171032-87-4 |

| Molecular Formula | C₈H₉FO | C₈H₉FO | C₈H₉FO |

| Molecular Weight | 140.15 g/mol | 140.15 g/mol | 140.15 g/mol |

| Boiling Point | 110 °C @ 135 mmHg[5]; 205-206 °C (lit.) | Not specified | 193 °C[4] |

| Density | 1.123 g/cm³ | Not specified | 1.123 g/cm³[4] |

| Refractive Index | n20/D 1.5060 (lit.) | Not specified | 1.51[4] |

| Appearance | Colorless liquid | Colorless to light yellow liquid | Colorless liquid[4] |

| Solubility | Immiscible in water | Not specified | Not specified |

| Storage | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature[1] | Not specified |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of a racemic mixture.

Asymmetric Synthesis via Enantioselective Reduction

A common method for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of the corresponding ketone, in this case, 2'-fluoroacetophenone.

Workflow for Asymmetric Synthesis

References

An In-depth Technical Guide to the Safety and Handling of 1-(2-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(2-Fluorophenyl)ethanol (CAS No. 445-26-1), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] The following tables summarize its GHS classification and labeling information.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Table 2: GHS Label Elements

| Element | Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquid.[1] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H335: May cause respiratory irritation.[1][4] |

| Precautionary Statements | Prevention: P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[1][5] P261: Avoid breathing fumes, mist, spray, vapors.[1][4] P264: Wash skin thoroughly after handling.[1][5] P271: Use only outdoors or in a well-ventilated area.[1][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P337+P313: If eye irritation persists: Get medical advice/attention.[6] Storage: P403+P235: Store in a well-ventilated place. Keep cool.[7] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H9FO |

| Molecular Weight | 140.15 g/mol |

| Appearance | Colorless liquid |

| Odor | No data available |

| Boiling Point | 193 °C[8] |

| Flash Point | 88 °C[8] |

| Density | 1.1 g/mL at 20 °C[1] |

| Refractive Index | 1.505 at 20 °C[1] |

| Solubility | No data available |

| Auto-ignition Temperature | No data available |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Avoid contact with skin and eyes.[2][3] Do not breathe mist, vapors, or spray.[2][3][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4][10]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[9][11] Use non-sparking tools and explosion-proof equipment where necessary.[10]

-

Bond and ground all equipment when transferring the substance to prevent static discharge.[10]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place away from heat and direct sunlight.[2][10]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][10]

-

Post "NO SMOKING OR OPEN FLAME" signs in the storage area.[10]

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][10] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |

Spill Response:

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Remove all sources of ignition.[9]

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[2][9]

-

Collect the absorbed material into a suitable, closed container for disposal.[2][9]

-

Do not let the chemical enter drains or waterways.[2]

Experimental Protocols: General Safety Assessment

While specific experimental safety data for this compound is not publicly available, the following outlines the general methodologies used to assess the hazards identified. These protocols are typically performed in accordance with OECD (Organisation for Economic Co-operation and Development) guidelines.

Methodology for Skin Irritation/Corrosion Testing (OECD 439):

-

Test System: A reconstituted human epidermis (RhE) model is used, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure: A small amount of the test substance is applied directly to the surface of the tissue.

-

Exposure: The substance is left in contact with the tissue for a specified period (e.g., 15-60 minutes).

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan salt by metabolically active cells is quantified spectrophotometrically.

-

Classification: The substance is classified as an irritant if the mean tissue viability is below a certain threshold (typically ≤ 50%).

Methodology for Serious Eye Damage/Irritation Testing (OECD 492):

-

Test System: Similar to skin irritation testing, a reconstituted human cornea-like epithelium (RhCE) model is employed.

-

Procedure: The test substance is applied to the surface of the corneal tissue.

-

Exposure: The substance is incubated with the tissue for a defined period.

-

Viability Assessment: Tissue viability is determined using methods like the MTT assay.

-

Classification: The irritation potential is classified based on the extent of cell death. A substance is classified as causing serious eye irritation if the tissue viability falls below a specific cutoff (e.g., ≤ 60%).

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. synquestlabs.com [synquestlabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. physics.purdue.edu [physics.purdue.edu]

- 8. (R)-1-(2-FLUOROPHENYL)ETHANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. afdc.energy.gov [afdc.energy.gov]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(2-Fluorophenyl)ethanol for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Chiral Intermediate

This technical guide provides a detailed overview of 1-(2-Fluorophenyl)ethanol, a crucial chiral building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth information on its physicochemical properties, synthesis methodologies, and its significant role in the development of novel therapeutics, particularly as a precursor to lysophosphatidic acid receptor 1 (LPA1) antagonists.

Core Physicochemical and Structural Data

This compound is a fluorinated aromatic alcohol. The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences its electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [1][2] |

| CAS Number | 445-26-1 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 205-206 °C (lit.) | |

| Density | 1.123 g/cm³ | |

| Refractive Index | n20/D 1.5060 (lit.) | |

| Flash Point | 80 °C |

Strategic Importance in Drug Discovery and Development

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its target.

This compound, particularly its chiral enantiomers, serves as a vital intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is as a building block for orally active lysophosphatidic acid receptor-1 (LPA1) antagonists. The LPA1 receptor is implicated in a variety of signaling pathways that regulate cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 signaling axis has been linked to various pathological conditions, including fibrosis and cancer, making LPA1 antagonists a promising area of therapeutic research.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2'-fluoroacetophenone. For applications in drug development, achieving high enantiomeric purity is often critical. Asymmetric reduction methodologies are therefore preferred. Below is a detailed, representative protocol for the enantioselective synthesis of (R)-1-(2-Fluorophenyl)ethanol.

Asymmetric Reduction of 2'-Fluoroacetophenone

This protocol is based on established methods for the asymmetric transfer hydrogenation of prochiral ketones.

Materials:

-

2'-Fluoroacetophenone

-

Isopropanol (reagent grade)

-

(1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)

-

[RuCl₂(p-cymene)]₂

-

Sodium hydroxide (NaOH)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and (1R,2R)-TsDPEN (0.02 mmol) in isopropanol (10 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve 2'-fluoroacetophenone (1 mmol) in isopropanol (5 mL).

-

Reduction Reaction: To the catalyst solution, add the 2'-fluoroacetophenone solution. Subsequently, add a 0.1 M solution of NaOH in isopropanol (0.2 mL, 0.02 mmol).

-

Reaction Monitoring: Heat the reaction mixture to 50°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (R)-1-(2-Fluorophenyl)ethanol.

-

Characterization: Confirm the structure and determine the enantiomeric excess of the final product using chiral HPLC and NMR spectroscopy.

References

An In-depth Technical Guide to the Solubility of 1-(2-Fluorophenyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)ethanol is an important building block in the synthesis of a variety of pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility behavior of this compound is therefore essential for process optimization and ensuring product quality. This guide addresses the theoretical and practical aspects of the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. These properties influence its interaction with various solvents.

| Property | Value | Reference |

| CAS Number | 445-26-1 | [1][2][3] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Boiling Point | 205-206 °C (lit.) | [4] |

| Density | 1.123 g/cm³ | [4] |

| Water Solubility | Immiscible | [4] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, nonpolar fluorophenyl group. This amphiphilic nature suggests that its solubility will be significant in solvents of intermediate polarity and in those that can act as hydrogen bond donors or acceptors.

Factors influencing solubility include:

-

Polarity: The polarity of the solvent will play a crucial role. Solvents with polarities that can accommodate both the polar and nonpolar regions of the molecule are likely to be effective.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the hydroxyl group of this compound will enhance solubility.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship must be determined experimentally for each solute-solvent system.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. For the isomeric compound, 1-(3-Fluorophenyl)ethanol, it is qualitatively mentioned to be soluble in organic solvents such as ethanol and acetone.[5] The lack of specific data for the 2-fluoro isomer highlights the need for experimental determination.

The following table provides a list of common organic solvents with their relevant physical properties, which can be used as a starting point for solvent screening.

Table 1: Physicochemical Properties of Selected Organic Solvents

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Polarity (Relative) | Hydrogen Bonding |

| Heptane | C₇H₁₆ | 98 | 0.684 | 0.012 | None |

| Toluene | C₇H₈ | 111 | 0.867 | 0.099 | None |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.902 | 0.228 | Acceptor |

| Acetone | C₃H₆O | 56 | 0.791 | 0.355 | Acceptor |

| 2-Propanol | C₃H₈O | 82 | 0.786 | 0.546 | Donor & Acceptor |

| Ethanol | C₂H₆O | 78 | 0.789 | 0.654 | Donor & Acceptor |

| Methanol | CH₄O | 65 | 0.792 | 0.762 | Donor & Acceptor |

| Water | H₂O | 100 | 1.000 | 1.000 | Donor & Acceptor |

Experimental Protocol for Solubility Determination

The following section details a standard experimental methodology for determining the solubility of this compound in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique.

5.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

5.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 g of solvent, mol/L, or mole fraction).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background and a robust experimental protocol for its determination. The physicochemical properties of the compound suggest that solvents of intermediate polarity that can engage in hydrogen bonding would be most effective. Researchers and drug development professionals are encouraged to perform experimental solubility studies as outlined to obtain the precise data required for their specific applications.

References

Discovery and history of fluorinated chiral alcohols

An In-depth Technical Guide to the Discovery and History of Fluorinated Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated chiral alcohols represent a pivotal class of organic compounds that have garnered substantial interest across medicinal chemistry, materials science, and drug development. The strategic incorporation of fluorine atoms into chiral alcohol frameworks can profoundly modify their physicochemical and biological profiles, leading to enhanced metabolic stability, greater binding affinity for biological targets, and improved bioavailability of drug candidates.[1] Consequently, these molecules serve as invaluable building blocks in the synthesis of pharmaceuticals and other bioactive agents.[1] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, properties, and applications of fluorinated chiral alcohols, with a specific focus on their significance in the drug discovery and development pipeline.

Introduction: A Historical Perspective

The journey of organofluorine chemistry began in the 19th century, with early attempts to handle elemental fluorine being fraught with challenges due to its extreme reactivity.[2] The synthesis of the first aryl carbon-fluorine bond was reported in the 1870s, and methods for creating fluorinated side chains on aromatic compounds were developed by Swarts in 1898.[2] However, it was the development of the anticancer agent 5-fluorouracil (5-FU) that catalyzed a surge of interest in developing fluorinated nucleoside and nucleotide analogs as therapeutic agents.[3]

The significance of chirality in drug development, recognizing that enantiomers of a chiral drug can have vastly different biological activities, became widely appreciated in the latter half of the 20th century.[4] The confluence of these two fields—organofluorine chemistry and stereoselective synthesis—gave rise to the study of fluorinated chiral alcohols. These compounds combine the unique properties conferred by fluorine with the stereochemical precision required for effective interaction with biological systems.[4] The development of advanced asymmetric synthetic methodologies has been crucial in unlocking access to these complex and valuable molecules.

The Influence of Fluorine on Alcohol Properties

The introduction of fluorine, the most electronegative element, into an alcohol's molecular structure imparts a range of unique properties that are highly desirable in medicinal chemistry.[4][5]

-

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a C-H bond with a C-F bond at a site susceptible to enzymatic oxidation can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.[1][5]

-

Binding Affinity and Conformation : Fluorine's high electronegativity can alter the local electronic environment, influencing pKa and the ability of nearby functional groups to participate in hydrogen bonding. This can lead to stronger and more selective interactions with protein targets.[6] Fluorine substitution can also induce specific conformational preferences that may be more favorable for binding.[5]

-

Lipophilicity and Permeability : The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl (CF3) group can decrease it. This modulation allows for fine-tuning of a molecule's solubility and ability to cross biological membranes.[5][7]

-

Solvent Properties : Heavily fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), exhibit unique solvent properties, including high ionizing power and a strong tendency to break up hydrogen-bonded aggregates, making them useful in peptide and protein chemistry.[1][8]

Asymmetric Synthesis of Fluorinated Chiral Alcohols

The stereoselective synthesis of fluorinated chiral alcohols is a formidable challenge in organic chemistry. The primary strategies involve the asymmetric transformation of prochiral fluorinated ketones or the enantioselective addition of fluorinated groups to carbonyl compounds.[1]

Catalytic Asymmetric Reduction of Prochiral Ketones

One of the most direct routes to fluorinated chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. This has been achieved using both chemical catalysts and biocatalytic systems.

-

Chemical Catalysis : Transition metal complexes are frequently employed for this transformation. For instance, nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides can produce α-trifluoromethylated ketones, which are then reduced in a one-pot fashion to yield β-trifluoromethyl alcohols with excellent diastereoselectivity.[9][10]

-

Biocatalysis : Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative. Chiral alcohols bearing a heteroaromatic ring and α-fluorination have been prepared by reducing the corresponding acyl moieties with ADH from Lactobacillus kefir, achieving high yields and excellent enantiomeric excess (ee).[11]

Catalytic Asymmetric Nucleophilic Addition to Carbonyls

This approach involves the enantioselective addition of a nucleophile to a fluorinated ketone or the addition of a fluorinated nucleophile to a non-fluorinated carbonyl.

-

Asymmetric Alkynylation : The addition of terminal alkynes to trifluoromethyl ketones is a powerful method for constructing key structural motifs, such as the one found in the anti-HIV drug Efavirenz.[12] Catalytic systems using Zn(OTf)2 and chiral ligands have been developed to afford CF3-substituted propargylic alcohols in high yields and enantiomeric excess.[12]

-

Asymmetric Nitroaldol (Henry) Reaction : The copper(II)-bisoxazolidine catalyzed nitroaldol reaction between trifluoromethyl ketones and nitromethane provides access to chiral tertiary trifluoromethyl alcohols containing a β-hydroxy nitroalkane moiety, which is a versatile synthetic precursor.[13][14]

Data Summary: Enantioselective Synthesis of Fluorinated Chiral Alcohols

| Method | Substrate | Catalyst/Enzyme | Product | Yield (%) | ee (%) | dr | Reference |

| Asymmetric Reductive Trifluoroalkylation | Various Acyl Chlorides | NiCl₂·DME / Chiral Ligand | β-Trifluoromethyl Alcohols | 85-91 | 92-96 | >20:1 | [10] |

| Asymmetric Alkynylation | Trifluoroacetophenone | Zn(OTf)₂ / Bis(prolinol)phenol ligand | CF₃-Substituted Propargylic Alcohol | 95 | 98 | N/A | [12] |

| Asymmetric Nitroaldol Reaction | 2,2,2-Trifluoroacetophenone | Cu(OAc)₂·H₂O / Bisoxazolidine Ligand | β-nitro-α-(trifluoromethyl) alcohol | 94 | 97 | 88:12 | [13] |

| Biocatalytic Reduction | 2-chloro-1-(pyridin-2-yl)ethan-1-one | ADH from L. kefir | (S)-2-chloro-1-(pyridin-2-yl)ethan-1-ol | 98 | >99 | N/A | [11] |

| Biocatalytic Reduction | 2-bromo-1-(pyridin-2-yl)ethan-1-one | ADH from L. kefir | (S)-2-bromo-1-(pyridin-2-yl)ethan-1-ol | 95 | >99 | N/A | [11] |

Experimental Protocols

Protocol: Asymmetric Nitroaldol Reaction of 2,2,2-Trifluoroacetophenone

This protocol is adapted from the copper(II)-bisoxazolidine catalyzed reaction described by Xu and Wolf (2010).[13]

Materials:

-

Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)

-

Chiral bisoxazolidine ligand

-

2,2,2-Trifluoroacetophenone

-

Nitromethane (CH₃NO₂)

-

Isopropanol (i-PrOH)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction vial under an inert atmosphere, add Cu(OAc)₂·H₂O (0.01 mmol, 5 mol%) and the chiral bisoxazolidine ligand (0.011 mmol, 5.5 mol%).

-

Add 1.0 mL of isopropanol (i-PrOH) and stir the resulting mixture at room temperature for 1 hour.

-

Cool the mixture to the specified reaction temperature (e.g., -20 °C).

-

Add 2,2,2-trifluoroacetophenone (0.2 mmol, 1.0 equiv) to the catalyst solution.

-

Add nitromethane (0.6 mmol, 3.0 equiv) dropwise to the reaction mixture.

-

Stir the reaction at -20 °C for the specified time (e.g., 24-48 hours), monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chiral tertiary trifluoromethyl alcohol.

-

Characterize the product and determine enantiomeric excess using chiral HPLC.

Protocol: Chemoenzymatic Synthesis of α-Fluorinated Pyridine-Based Alcohols

This protocol is based on the work described by Wever et al., involving the enzymatic reduction of a prochiral ketone.[11]

Materials:

-

Prochiral α-halogenated acyl pyridine substrate (e.g., 2-fluoro-1-(pyridin-2-yl)ethan-1-one)

-

Alcohol dehydrogenase from Lactobacillus kefir (LkADH)

-

Phosphate buffer (33 mM, pH 7.0)

-

MgCl₂ (1 mM)

-

NADP⁺ (0.5 mM)

-

Isopropanol (for cofactor regeneration)

-

Standard laboratory incubator shaker

Procedure:

-

Prepare a 33 mM phosphate buffer solution (pH 7.0) containing 1 mM MgCl₂.

-

In a reaction vessel, dissolve the α-halogenated acyl pyridine substrate to a final concentration of 0.15 M in the buffer.

-

Add the alcohol dehydrogenase enzyme (e.g., 1.0 mg/mL).

-

Add the cofactor NADP⁺ to a final concentration of 0.5 mM.

-

Add isopropanol to a final concentration of 2.25 M to serve as the sacrificial alcohol for cofactor regeneration.

-

Incubate the reaction mixture at 30 °C with vigorous shaking for 48 hours.

-

Monitor the reaction progress by TLC or GC/HPLC.

-

After completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product via chromatography.

-

Determine the yield and enantiomeric excess of the resulting chiral alcohol.

Visualizations: Workflows and Strategies

The synthesis and application of fluorinated chiral alcohols can be visualized through logical diagrams that outline the key strategies and processes.

Caption: Key asymmetric synthesis strategies for fluorinated chiral alcohols.

Caption: Drug discovery workflow incorporating fluorinated chiral alcohol building blocks.

Caption: Experimental workflow for the biocatalytic reduction of a prochiral ketone.